![molecular formula C11H24N2 B13886926 1-[1-(2-Methylpropyl)piperidin-2-yl]ethanamine](/img/structure/B13886926.png)
1-[1-(2-Methylpropyl)piperidin-2-yl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-Methylpropyl)piperidin-2-yl]ethanamine is a chemical compound with the molecular formula C11H24N2. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their diverse biological activities and applications .
Preparation Methods
The synthesis of 1-[1-(2-Methylpropyl)piperidin-2-yl]ethanamine involves several steps. One common method is the reaction of 2-methylpropylamine with piperidine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Chemical Reactions Analysis
1-[1-(2-Methylpropyl)piperidin-2-yl]ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide. The major product formed is the corresponding ketone or aldehyde.
Reduction: Reduction reactions typically use reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding alcohol.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Scientific Research Applications
1-[1-(2-Methylpropyl)piperidin-2-yl]ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in biochemical assays to study receptor-ligand interactions.
Medicine: This compound is investigated for its potential therapeutic effects, including its role in drug development for various diseases.
Mechanism of Action
The mechanism of action of 1-[1-(2-Methylpropyl)piperidin-2-yl]ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This interaction can lead to various physiological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
1-[1-(2-Methylpropyl)piperidin-2-yl]ethanamine can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which lacks the 2-methylpropyl and ethanamine groups.
1-(2-Methylpropyl)piperidine: Similar structure but without the ethanamine group.
2-(1-Isobutylpiperidin-2-yl)ethanamine: A closely related compound with slight structural differences.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H24N2 |
|---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
1-[1-(2-methylpropyl)piperidin-2-yl]ethanamine |
InChI |
InChI=1S/C11H24N2/c1-9(2)8-13-7-5-4-6-11(13)10(3)12/h9-11H,4-8,12H2,1-3H3 |
InChI Key |
IXPMYEBFWIGUJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCCCC1C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B13886844.png)
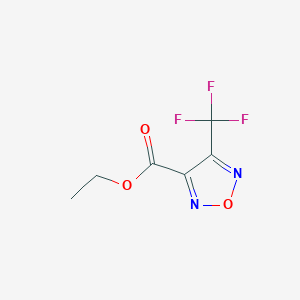
![3-{[tert-Butyl(dimethyl)silyl]oxy}propanoyl chloride](/img/structure/B13886853.png)

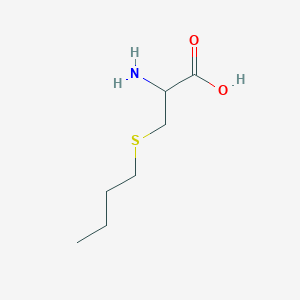
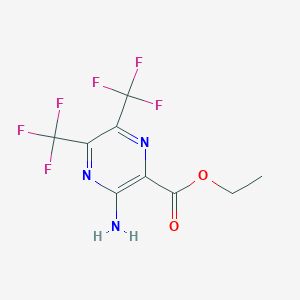
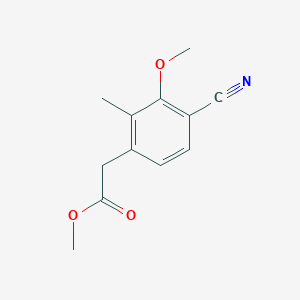
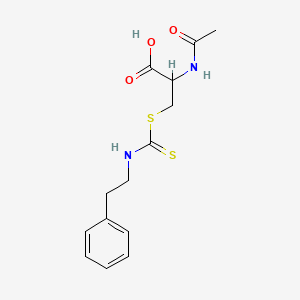
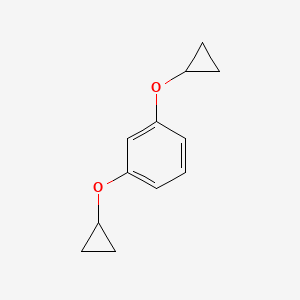


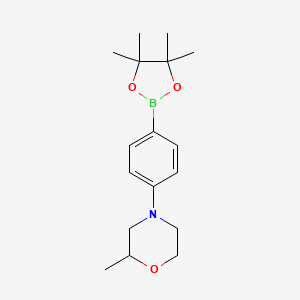
![2-[(4-Bromobenzenesulfonyl)methyl]oxirane](/img/structure/B13886935.png)
![4-(Methylthio)benzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13886947.png)
